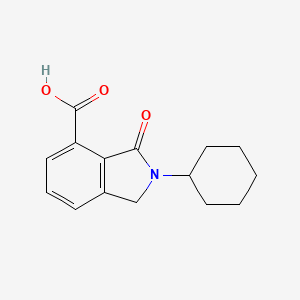

2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (CHODCA) is an organic compound belonging to the class of compounds known as oxo-carboxylic acids. It is a bicyclic molecule composed of a cyclohexyl ring and an oxo group. CHODCA has been studied extensively in the laboratory due to its potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid Applications

The compound 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, also known as 2-cyclohexyl-3-oxoisoindoline-4-carboxylic acid, has a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own section and heading.

Proteomics Research: This compound is utilized in proteomics research where it may serve as a building block for synthesizing peptides or small molecules that interact with proteins . Its structural complexity allows for the creation of diverse molecular libraries essential for drug discovery and biochemical studies.

Organic Synthesis Intermediate: As an intermediate in organic synthesis , this compound is valuable for constructing complex organic molecules . Its reactive carboxylic acid group can be modified to form esters, amides, and other derivatives, which are pivotal in synthesizing pharmaceuticals and agrochemicals.

Ligand for Metal Complexes: In coordination chemistry, this compound can act as a ligand to form metal complexes . These complexes can be studied for their catalytic properties or potential use in materials science, such as in the development of new types of sensors or electronic devices.

Enzyme Inhibition Studies: The structural motif of this compound suggests potential use in enzyme inhibition studies. By mimicking the transition state or binding site of substrates, it could be used to design inhibitors that regulate enzyme activity, which is crucial in understanding disease mechanisms and developing therapeutic agents.

Molecular Probes: Due to its unique structure, this compound could be employed as a molecular probe in biochemical assays . It can help in tracking or quantifying biological processes, thereby providing insights into cellular functions and pathways.

Eigenschaften

IUPAC Name |

2-cyclohexyl-3-oxo-1H-isoindole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c17-14-13-10(5-4-8-12(13)15(18)19)9-16(14)11-6-2-1-3-7-11/h4-5,8,11H,1-3,6-7,9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKKADDSCIPBOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC3=C(C2=O)C(=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354823 |

Source

|

| Record name | 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

CAS RN |

626205-17-2 |

Source

|

| Record name | 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B1300185.png)

![5-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1300189.png)